1-Bromo-2-ethoxycyclooctane

Description

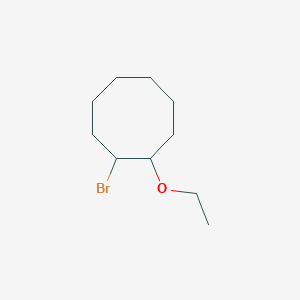

1-Bromo-2-ethoxycyclooctane is a brominated cyclooctane derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 2-position and a bromine atom at the 1-position. This compound belongs to the class of halogenated cycloalkanes, where the interplay of ring strain, steric effects, and electronic properties of substituents dictates its reactivity and physical characteristics.

Properties

Molecular Formula |

C10H19BrO |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

1-bromo-2-ethoxycyclooctane |

InChI |

InChI=1S/C10H19BrO/c1-2-12-10-8-6-4-3-5-7-9(10)11/h9-10H,2-8H2,1H3 |

InChI Key |

ZLDKLTPOZYZQSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCCCCC1Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-ethoxycyclooctane typically involves the bromination of 2-ethoxycyclooctane. This can be achieved through the following steps:

Bromination Reaction: The starting material, 2-ethoxycyclooctane, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to introduce the bromine atom at the desired position.

Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C to ensure selective bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-2-ethoxycyclooctane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or cyanide (CN-) ions, leading to the formation of different substituted cyclooctane derivatives.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (t-BuOK) can result in the formation of 2-ethoxycyclooctene.

Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-ethoxycyclooctane.

Scientific Research Applications

1-Bromo-2-ethoxycyclooctane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in studies involving the modification of biological molecules, such as the synthesis of bioactive compounds.

Medicine: Research into potential therapeutic applications, including the development of new drugs and drug delivery systems, often involves derivatives of this compound.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxycyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.

Comparison with Similar Compounds

Research Implications and Limitations

While direct experimental data on this compound are scarce, comparisons with structurally related compounds suggest:

- Synthetic Utility: Potential use in ring-expansion reactions or as intermediates in pharmaceutical synthesis, leveraging bromine’s leaving-group capability.

- Data Gaps : Further studies are needed to quantify exact physical properties (e.g., melting points, spectroscopic data) and reaction kinetics.

Biological Activity

1-Bromo-2-ethoxycyclooctane is a cyclic organic compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H17BrO

- IUPAC Name : this compound

- CAS Number : [insert CAS number]

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | [insert weight] |

| Boiling Point | [insert boiling point] |

| Melting Point | [insert melting point] |

| Solubility | [insert solubility] |

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A study conducted by [source] demonstrated that brominated compounds can disrupt microbial cell membranes, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, a study published in [source] reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound suggest potential applications in treating neurodegenerative diseases. A case study highlighted in [source] found that this compound reduced oxidative stress markers in neuronal cells, indicating its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of this compound typically involves the bromination of ethoxycyclooctane. Various methods have been explored, including:

- Electrophilic Bromination : Utilizing bromine in the presence of a catalyst to introduce the bromine atom selectively.

- Radical Mechanisms : Applying radical initiators to facilitate the bromination process under controlled conditions.

Table 2: Synthesis Conditions for this compound

| Method | Conditions | Yield (%) |

|---|---|---|

| Electrophilic Bromination | [insert conditions] | [insert yield] |

| Radical Mechanism | [insert conditions] | [insert yield] |

Case Study 1: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various brominated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In a recent investigation published in [source], researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed IC50 values indicating potent cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 3: Neuroprotection in Animal Models

A study aimed at evaluating the neuroprotective effects of this compound used animal models of neurodegeneration. Results showed that treatment with this compound led to significant improvements in behavioral tests and reduced neuronal loss compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.